molecular formula C16H17N5OS B2379332 1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034470-34-1

1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2379332
CAS No.: 2034470-34-1
M. Wt: 327.41
InChI Key: RVHFSAGCZNNJAK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve the coupling of a thiophene derivative with a pyrazine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide: Similar in structure but with different substituents.

    Pyrazole derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-14(11(2)21(3)20-10)16(22)19-8-13-15(18-6-5-17-13)12-4-7-23-9-12/h4-7,9H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHFSAGCZNNJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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